molecular formula C17H16N2O5S B2784216 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 481686-90-2

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2784216
CAS RN: 481686-90-2
M. Wt: 360.38
InChI Key: BKBILOAPTOSGRM-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as DBA-NH-PEG4-OCH3 and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of DBA-NH-PEG4-OCH3 is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. This is believed to be achieved through the activation of caspases and the downregulation of anti-apoptotic proteins. Additionally, DBA-NH-PEG4-OCH3 has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
DBA-NH-PEG4-OCH3 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, DBA-NH-PEG4-OCH3 has been found to have anti-inflammatory and antioxidant properties, which may be attributed to its ability to inhibit the NF-κB signaling pathway. Furthermore, DBA-NH-PEG4-OCH3 has been found to have low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBA-NH-PEG4-OCH3 in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, DBA-NH-PEG4-OCH3 has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using DBA-NH-PEG4-OCH3 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of DBA-NH-PEG4-OCH3. One potential direction is to explore the compound's potential as a therapeutic agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBA-NH-PEG4-OCH3 and its potential applications in drug discovery. Furthermore, future studies should focus on improving the solubility and bioavailability of DBA-NH-PEG4-OCH3 to enhance its efficacy as a therapeutic agent.

Synthesis Methods

DBA-NH-PEG4-OCH3 can be synthesized using various methods, including the use of 2-aminobenzoic acid, 2-mercaptobenzoic acid, and 2-chloroacetyl chloride. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid and 2-mercaptobenzoic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with N-(2-methoxybenzyl)acetamide to form DBA-NH-PEG4-OCH3.

Scientific Research Applications

DBA-NH-PEG4-OCH3 has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit promising anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, DBA-NH-PEG4-OCH3 has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-14-8-4-2-6-12(14)10-18-16(20)11-19-17(21)13-7-3-5-9-15(13)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBILOAPTOSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide

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